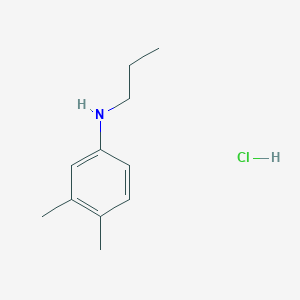

3,4-Dimethyl-N-propylaniline hydrochloride

Description

Contextualizing Substituted Anilines as Versatile Chemical Entities

Substituted anilines are a class of organic compounds derived from aniline (B41778), an aromatic amine consisting of a phenyl group attached to an amino group (-NH2). geeksforgeeks.org These compounds are fundamental building blocks in chemical synthesis. wisdomlib.org Their versatility stems from the reactivity of both the aromatic ring and the amino group, which can undergo various chemical transformations. geeksforgeeks.org They serve as crucial starting materials for producing a wide range of products, including pharmaceuticals, dyes, agrochemicals, and polymers. researchgate.netechemi.comamerigoscientific.combritannica.com

The addition of different functional groups to the aniline structure allows chemists to systematically modify a molecule's properties. wisdomlib.orgcresset-group.com For instance, substituents on the phenyl ring can alter the electron density of the molecule, influencing its reactivity in electrophilic aromatic substitution reactions and changing the basicity of the amino group. geeksforgeeks.orgresearchgate.net This ability to fine-tune molecular characteristics makes substituted anilines indispensable in drug discovery, where modifications can enhance a compound's bioavailability, solubility, or selectivity for a biological target. cresset-group.com

Significance of N-Alkyl Aromatic Amines in Advanced Synthetic Pathways and Materials Science

N-alkyl aromatic amines, a specific subclass of substituted anilines, are characterized by the replacement of one or both hydrogen atoms of the amino group with alkyl chains. These compounds are of great importance in both biology and chemistry, serving as key intermediates in the synthesis of bioactive molecules, natural products, and various industrial materials. researchgate.net The formation of the carbon-nitrogen (C–N) bond through N-alkylation is a critical transformation in the pharmaceutical and fine chemical industries. nih.gov

Numerous synthetic methods have been developed for the N-alkylation of amines, including reactions with alkyl halides, reductive amination of aldehydes and ketones, and the use of alcohols. researchgate.netrsc.org A notable modern approach is the "borrowing hydrogen" (BH) strategy, an atom-efficient process where an alcohol is temporarily dehydrogenated to form a carbonyl compound, which then reacts with the amine before the resulting imine is reduced. nih.gov This method is valued for its efficiency and for producing water as the only byproduct. nih.gov The resulting N-alkylated anilines are integral to the creation of functional materials, and their unique electronic and structural properties make them valuable in the design of liquid crystals and organic light-emitting diodes (OLEDs). chemscene.com

Overview of 3,4-Dimethyl-N-propylaniline Hydrochloride within the Class of Functionalized Anilines

3,4-Dimethyl-N-propylaniline hydrochloride is a specific example of a functionalized aniline, belonging to the N-alkylated and di-methylated subclass. Its structure features a benzene (B151609) ring substituted with two methyl groups at the 3 and 4 positions, and a propyl group attached to the nitrogen atom of the aniline core. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The structural features of this compound dictate its chemical behavior. The two methyl groups on the aromatic ring are electron-donating, which increases the electron density of the ring system. The N-propyl group, in addition to influencing the molecule's basicity, provides a degree of steric hindrance around the nitrogen atom and affects its solubility profile. While specific research on 3,4-Dimethyl-N-propylaniline hydrochloride is not extensively detailed in publicly available literature, its structural motifs are common in industrially significant molecules. For example, the related compound N-(1-ethyl propyl)-3,4-dimethylaniline is a key intermediate in the synthesis of the dinitroaniline class pesticide, pendimethalin. google.comgoogle.com This highlights the role of the 3,4-dimethylaniline (B50824) framework as a valuable precursor in the production of complex, functional molecules.

Interactive Data Table: Properties of 3,4-Dimethyl-N-propylaniline and its Hydrochloride Salt

| Property | Value | Source |

| Compound Name | 3,4-Dimethyl-N-propylaniline | PubChem nih.gov |

| Molecular Formula | C11H17N | PubChem nih.gov |

| PubChem CID | 13692862 | PubChem nih.gov |

| Compound Name | 3,4-Dimethyl-N-propylaniline hydrochloride | BLD Pharm bldpharm.com |

| CAS Number | 2219407-59-5 | BLD Pharm bldpharm.com |

Properties

IUPAC Name |

3,4-dimethyl-N-propylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-7-12-11-6-5-9(2)10(3)8-11;/h5-6,8,12H,4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCNRNRGDBDNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dimethyl N Propylaniline Hydrochloride and Analogous Architectures

Precursor Synthesis and Functionalization Strategies

The construction of the 3,4-Dimethyl-N-propylaniline hydrochloride framework begins with the strategic synthesis of its core aniline (B41778) precursor, followed by the introduction of the N-propyl group. Various methodologies have been developed to achieve these transformations with high efficiency and selectivity.

Synthesis of Substituted Aniline Precursors (e.g., 3,4-dimethylaniline)

The synthesis of the key intermediate, 3,4-dimethylaniline (B50824), can be achieved through several established routes. A common industrial method involves the nitration of ortho-xylene to produce 1-nitro-3,4-dimethyl-benzene, which is subsequently reduced to the desired aniline. google.com Catalytic hydrogenation is a frequently employed reduction method; for instance, 3,4-dimethyl-1-nitrobenzene can be hydrogenated using a Raney nickel catalyst in methanol (B129727) at elevated temperature and pressure to yield 3,4-dimethylaniline with no byproducts detected by gas chromatography. prepchem.com

Another approach involves the high-pressure ammonolysis of 4-bromo-ortho-xylene in the presence of a copper catalyst. google.com This method offers the advantage of producing an isomer-free product. The reaction is typically carried out in a high-pressure bomb with aqueous ammonia, copper wire, and a cuprous salt at elevated temperatures, yielding 3,4-dimethylaniline after purification. google.com A more recent method describes the synthesis of 3,4-dimethylaniline from 3-chloromethyl-4-methylnitrobenzene via a catalytic hydrogenation that concurrently performs dechlorination and nitro-reduction using a water-soluble palladium complex catalyst. google.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3,4-dimethyl-1-nitrobenzene | Raney nickel, H₂ (5 bar), Methanol, 55°C | 3,4-dimethylaniline | 86% | prepchem.com |

| 4-bromo-ortho-xylene | Aqueous NH₃, Cu wire, Cu₂Cl₂, 195°C, 900-1000 psi | 3,4-dimethylaniline | 79% | google.com |

| 3-chloromethyl-4-methylnitrobenzene | H₂, Water-soluble Pd complex, Alkaline conditions | 3,4-dimethylaniline | >95% | google.com |

Aromatic C-H Amination for N-Alkyl Anilines

Direct aromatic C-H amination represents a highly atom-economical approach to forming C-N bonds, transforming aromatic compounds directly into arylamines. acs.org This strategy circumvents the need for pre-functionalized starting materials. Recent advancements have focused on catalytic systems that can activate C-H bonds for amination. acs.orgnih.gov These methods are crucial for synthesizing a wide range of arylamine derivatives, which are important structures in functional molecules for materials science and pharmaceuticals. acs.orgnih.gov The development of these reactions often involves the catalytic generation of nitrogen or arene radical intermediates to facilitate the transformation. nih.gov While a direct C-H amination to form 3,4-Dimethyl-N-propylaniline hydrochloride is not explicitly detailed in the provided context, the general principles of palladium-catalyzed N-arylation reactions represent a powerful tool for creating aniline derivatives. researchgate.net

N-Propylation Approaches via Amination (Alkylation) of Anilines

The introduction of the propyl group onto the nitrogen atom of 3,4-dimethylaniline is a critical step. Traditional N-alkylation often involves the use of alkyl halides, but this method can suffer from over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. ncert.nic.inresearchgate.net To achieve selective mono-N-alkylation, various strategies have been developed.

One common and efficient method is the reaction of the aniline with an alcohol, which is considered a green alkylating agent as it produces only water as a byproduct. mdma.ch This transformation is typically facilitated by a catalyst. For example, anilines can be N-alkylated with alcohols in the presence of copper compounds like CuCl₂·2H₂O or CuBr₂. researchgate.net The use of dialkyl carbonates in the presence of NaY faujasite also provides a solvent-free method for highly selective mono-N-alkylation of primary aromatic amines. organic-chemistry.org

Catalytic Systems in N-Alkylation and Amination

Catalysis is central to modern, efficient N-alkylation and amination reactions, offering milder conditions, higher selectivity, and more environmentally benign processes. Transition metals, in particular, play a pivotal role.

Transition Metal-Catalyzed N-Alkylation (e.g., Iron-promoted, Copper-promoted, Palladium-mediated)

A variety of transition metals have been successfully employed to catalyze the N-alkylation of anilines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. tandfonline.comrsc.orgacs.org This process involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the amine to form an imine, and subsequent reduction of the imine by the catalyst using the hydrogen that was "borrowed" from the alcohol.

Iron-promoted: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. researchgate.net Iron-catalyzed N-alkylation of aromatic amines with alcohols has been shown to proceed in good yields via the borrowing hydrogen strategy. tandfonline.comresearchgate.netresearchgate.net

Copper-promoted: Copper-based catalysts are also effective for N-alkylation. researchgate.net Systems like copper-chromite have been used for the N-alkylation of aniline with benzyl (B1604629) alcohol. Supported copper nanoparticles on materials like zeolites or magnesium oxide can also catalyze the alkylation of amines with alcohols, yielding predominantly mono-N-alkylated products. researchgate.net

Palladium-mediated: Palladium catalysts are highly versatile and efficient for N-alkylation reactions, often operating under mild conditions with high selectivity. chemrxiv.orgrsc.org Palladium-catalyzed C-N cross-coupling reactions are well-established methods for synthesizing aniline derivatives. researchgate.net Palladium supported on iron oxide has been used for the N-alkylation of amines with alcohols without the need for a base or organic ligand, with the potential to modulate selectivity between secondary and tertiary amines. mdma.chresearchgate.net Nickel is another effective, more affordable transition metal catalyst for this transformation. acs.org

| Catalyst Type | Example Catalyst/System | Reaction Type | Key Features | References |

| Iron | Various Fe complexes | N-alkylation with alcohols | Earth-abundant, low toxicity, environmentally benign | tandfonline.com, researchgate.net, researchgate.net |

| Copper | CuCl₂·2H₂O, Cu-Chromite, Supported Cu nanoparticles | N-alkylation with alcohols | Effective for mono-alkylation | researchgate.net, , researchgate.net |

| Palladium | Pd/Fe₂O₃, Pd/C, Pd pincer complexes | N-alkylation with alcohols, C-N cross-coupling | High efficiency, mild conditions, high selectivity | researchgate.net, chemrxiv.org, mdma.ch |

| Nickel | [NiCl₂{(PNN)-κ³-P,N,N}], NiBr₂/L1 | N-alkylation with alcohols | Affordable, good functional group tolerance | researchgate.net, acs.org |

| Ruthenium | [RuCl₂(p-cymene)]₂/ligand | N-alkylation with alcohols | Effective for borrowing hydrogen strategy | rsc.org |

| Cobalt | CoNx@NC, Co(II)-PCP complexes | N-alkylation with alcohols | High yield, recyclable catalyst | nih.gov, researchgate.net |

Reductive Amination Strategies of Aldehydes/Ketones with Anilines

Reductive amination is a classic and highly effective method for forming C-N bonds, converting a carbonyl group to an amine via an intermediate imine. wikipedia.org This process involves the reaction of an amine (e.g., 3,4-dimethylaniline) with an aldehyde or ketone (e.g., propanal) to form an imine, which is then reduced in situ to the desired N-propylaniline. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the issue of over-alkylation common with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular because they are mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.comorganic-chemistry.org Other systems, such as catalytic hydrogenation or the use of reagents like α-picoline-borane, have also been successfully employed. organic-chemistry.orgrsc.org The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org This methodology offers a direct and controlled route to synthesize N-alkylated amines like 3,4-Dimethyl-N-propylaniline. nih.gov

Alkylation using Dimethyl Carbonate and Onium Salts

The N-alkylation of anilines using dimethyl carbonate (DMC) represents a greener and safer alternative to traditional methods that employ toxic reagents like dimethyl sulfate (B86663) or methyl halides. daneshyari.com The use of onium salts as catalysts in conjunction with DMC has been shown to be highly effective for the N-alkylation of anilines, often leading to high yields of the desired N,N-dialkylated products. daneshyari.comncl.res.in

Research has demonstrated that a catalytic system comprising onium salts, with a small amount of water, can significantly enhance the DMC-mediated N-alkylation of anilines. daneshyari.comncl.res.in In the synthesis of N,N-dimethylaniline from aniline and DMC, this system achieved a yield of up to 99.8%. daneshyari.comncl.res.in The catalyst was also found to be recyclable for up to five cycles, maintaining a high yield of approximately 98%. daneshyari.comncl.res.in

The reaction mechanism is thought to involve the promotion of the BAl2 pathway over the BAc2 pathway by the catalyst, which favors N-methylation over N-carboxymethylation. nih.gov Higher temperatures can also lead to the decarboxylation of any carboxymethylated by-product, further increasing the yield of the N-methylated product. nih.gov

While much of the research has focused on N-methylation, the principles can be extended to the synthesis of analogous architectures like 3,4-Dimethyl-N-propylaniline. By substituting DMC with a propylating agent such as dipropyl carbonate and optimizing reaction conditions, a similar synthetic strategy could be employed.

Key Findings from Studies on N-Alkylation with DMC and Onium Salts:

| Catalyst System | Substrate | Product | Yield | Key Observation |

| Onium salt / H₂O | Aniline | N,N-dimethylaniline | 99.8% | Water enhances the reaction rate and yield. daneshyari.comncl.res.in |

| Recycled Onium salt / H₂O | Aniline | N,N-dimethylaniline | ~98% (after 5 cycles) | Catalyst demonstrates good reusability. daneshyari.comncl.res.in |

| Biogenic Cu–Zr bimetallic nanoparticles | Benzylamine | N-methyl and N,N-dimethylbenzylamine | up to 91% selectivity | Catalyst promotes the BAl2 pathway. nih.gov |

Heterogeneous Catalysis with Zeolites for N-Alkylation and Transalkylation

Zeolites have emerged as highly effective heterogeneous catalysts for the N-alkylation of anilines due to their shape-selective properties and the presence of both acidic and basic sites. researchgate.netgoogle.com These catalysts offer advantages such as ease of separation from the reaction mixture and potential for regeneration and reuse.

In the vapor-phase alkylation of aniline with alcohols like 2-propanol, the basicity of the ion-exchanged zeolite catalyst plays a crucial role in determining the selectivity towards N-alkylation versus C-alkylation (ring alkylation). researchgate.net An increase in the basicity of the zeolite generally leads to higher N-alkylation selectivity. researchgate.net The coexistence of acidic and basic sites within the zeolite structure is believed to enhance N-alkylation. researchgate.net

The pore size and shape of the zeolite are also critical factors. Zeolites with a pore size of about 6 to 8 angstroms and three-dimensional tubular channels have shown high selectivity for the formation of N-alkylanilines, with minimal C-alkylation, particularly at temperatures between 250°C and 350°C. google.com The transition state for N-alkylation is considered to be smaller and thus fits more readily within the zeolite pores compared to the bulkier bis-aryl transition state required for C-alkylation. google.com

Zeolites are also utilized in transalkylation reactions, which involve the transfer of an alkyl group from one molecule to another. wikipedia.org This process is valuable in the petrochemical industry for converting overproduced aromatics into more in-demand products. wikipedia.org In the context of aniline derivatives, transalkylation could potentially be used to redistribute alkyl groups on the aromatic ring or on the nitrogen atom. The pore size of the zeolite is a key parameter in determining the feasibility and outcome of such reactions. wikipedia.org For instance, zeolites with a pore size of 5.5 Å are suitable for transalkylations involving benzene (B151609), toluene, and xylenes. wikipedia.org

Factors Influencing Zeolite-Catalyzed N-Alkylation of Anilines:

| Factor | Influence on Reaction |

| Zeolite Basicity | Increased basicity generally favors N-alkylation over C-alkylation. researchgate.net |

| Pore Size and Shape | Zeolites with 6-8 Å pores and 3D channels show high selectivity for N-alkylation. google.com |

| Reaction Temperature | Lower temperatures (250-350°C) favor N-alkylation, while higher temperatures promote C-alkylation. google.com |

| Reactant Flow Rate | Lower flow rates (longer residence times) can increase the extent of N-alkylation. google.com |

Mechanistic Investigations of Carbon-Nitrogen Bond Formation

Detailed Reaction Mechanisms for N-Alkylation of Anilines

The formation of the carbon-nitrogen bond in the N-alkylation of anilines is a fundamental transformation in organic synthesis. The mechanism can vary depending on the alkylating agent, catalyst, and reaction conditions.

When using alkylating agents like dimethyl carbonate (DMC), the proposed mechanism often involves the activation of the DMC molecule by the catalyst. nih.gov In the presence of a bimetallic catalyst like Cu-Zr, the reaction is believed to proceed through a BAl2 pathway, where the nucleophilic nitrogen of the aniline attacks the alkyl group of the DMC, leading to N-alkylation. nih.gov This is in contrast to the BAc2 pathway, which would result in N-carboxymethylation. nih.gov High temperatures can further drive the reaction towards the N-alkylated product by promoting the decarboxylation of any carboxymethylated intermediates. nih.gov

In zeolite-catalyzed N-alkylation with alcohols, the mechanism is thought to involve the protonation of the alcohol's hydroxyl group by an acidic site on the zeolite surface. google.com This facilitates the departure of a water molecule and the formation of a carbocationic intermediate. The nitrogen atom of the aniline then acts as a nucleophile, attacking the carbocation to form the new C-N bond. The size and shape of the zeolite pores can influence the stability and accessibility of the transition states for both N- and C-alkylation. google.com

For reactions catalyzed by metal complexes, such as those involving iridium or ruthenium, a common pathway is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process typically involves the following steps:

Oxidation of the alcohol to an aldehyde or ketone by the metal catalyst.

Condensation of the aniline with the aldehyde/ketone to form an imine.

Reduction of the imine by the metal hydride species (formed in the first step) to yield the N-alkylated aniline.

This mechanism is atom-economical as water is the only byproduct. organic-chemistry.org

Chemo- and Regioselectivity in Arylamine Synthesis

Achieving high chemo- and regioselectivity is a significant challenge in the synthesis of arylamines, particularly in preventing over-alkylation and controlling the position of substitution on the aromatic ring.

Chemoselectivity (N- vs. C-alkylation): The competition between N-alkylation and C-alkylation (alkylation of the aromatic ring) is a common issue. Several factors influence this selectivity:

Catalyst: The choice of catalyst is paramount. Zeolites with specific pore structures can sterically hinder the formation of the bulky transition state required for C-alkylation, thus favoring N-alkylation. google.com The acidity and basicity of the catalyst also play a role; increased basicity in zeolites has been shown to enhance N-alkylation selectivity. researchgate.net

Temperature: Generally, lower temperatures favor N-alkylation, while higher temperatures tend to promote C-alkylation. google.com

Solvent: The polarity of the solvent can influence the reaction pathway. In some acid-catalyzed reactions, a switch from a nonpolar solvent to a polar protic solvent can shift the selectivity from C-alkylation to N-alkylation. acs.org

Regioselectivity: In the case of substituted anilines, the electronic nature and position of the substituents on the aromatic ring can influence the reactivity of the amine and the potential for C-alkylation at different positions. For instance, electron-donating groups on the aniline ring can increase the nucleophilicity of the nitrogen, potentially leading to higher yields in N-alkylation reactions. nih.gov However, they also activate the ring towards electrophilic substitution, which could increase the likelihood of C-alkylation as a side reaction under certain conditions.

Mono- vs. Di-alkylation: Preventing the over-alkylation of primary anilines to form tertiary amines can be difficult because the secondary amine product is often more nucleophilic than the starting primary amine. mit.edu Strategies to achieve selective mono-alkylation include:

Using a large excess of the aniline.

Employing specific catalysts that are selective for mono-alkylation. researchgate.net

In-situ protection/deprotection strategies, which have been successfully applied in continuous flow systems. mit.edu

Stereochemical Considerations in Amine Synthesis and Derivatization

While 3,4-Dimethyl-N-propylaniline hydrochloride itself is not chiral, stereochemistry becomes a critical consideration when synthesizing or derivatizing amines that do possess chiral centers.

Simple amines, including tertiary amines, undergo rapid pyramidal inversion at the nitrogen atom at room temperature. libretexts.org This rapid inversion means that if the nitrogen atom is the only stereocenter, the amine cannot be resolved into its enantiomers. libretexts.org

However, in many synthetic routes leading to more complex amine architectures, stereocenters may be present elsewhere in the molecule. For example, in the synthesis of amines with remote stereocenters (those three or more bonds away from the nitrogen), enantioselective methods are crucial for controlling the final product's stereochemistry. nih.gov Copper hydride-catalyzed reductive relay hydroamination is one such method that can install an amino group at a position remote from a pre-existing functional group while simultaneously creating a new stereocenter with high enantioselectivity. nih.gov

When a chiral amine is synthesized or used in a subsequent reaction, its stereochemical purity and absolute configuration are often of paramount importance, especially in pharmaceutical applications. Derivatization with a chiral reagent is a common method to determine these properties. For example, Mosher's acid chloride can be reacted with a chiral amine to form diastereomeric amides. acs.org The analysis of these diastereomers by techniques like NMR spectroscopy can then be used to determine the enantiomeric excess and absolute configuration of the original amine. acs.org

Synthetic Procedures for Amine Hydrochloride Salts

The conversion of a free amine to its hydrochloride salt is a common final step in the synthesis of many pharmaceutical compounds. google.com This is done to improve the compound's stability, solubility (particularly in water), and ease of handling. google.com

The general procedure involves reacting the free amine with hydrochloric acid. Several methods can be employed for this conversion:

Using Aqueous HCl: The free amine can be dissolved in a suitable solvent, and then an aqueous solution of hydrochloric acid is added. sciencemadness.org The resulting hydrochloride salt may precipitate out of the solution, especially if a less polar co-solvent is added. sciencemadness.org

Using HCl Gas: A solution of the free amine in an anhydrous solvent (such as ethanol (B145695), diethyl ether, or dioxane) can be treated with a stream of dry hydrogen chloride gas. researchgate.net This method is often preferred when an anhydrous product is required, as the salt typically precipitates from the solution and can be collected by filtration. researchgate.net

Using a Solution of HCl in an Organic Solvent: Commercially available solutions of HCl in solvents like dioxane or ethanol offer a more convenient alternative to handling HCl gas. researchgate.net The solution of the amine is typically cooled, and the HCl solution is added dropwise, leading to the precipitation of the hydrochloride salt. researchgate.netchemicalbook.com

After precipitation, the amine hydrochloride salt is typically collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried under vacuum. chemicalbook.com

Conversely, to convert the amine hydrochloride salt back to the free amine, a base is used to neutralize the hydrochloric acid. This is often achieved by dissolving or suspending the salt in a mixture of water and an organic solvent (like diethyl ether or dichloromethane) and then adding a base such as sodium hydroxide, sodium carbonate, or sodium bicarbonate until the aqueous layer is basic. researchgate.net The free amine can then be extracted into the organic layer, which is subsequently dried and evaporated to yield the purified free amine. researchgate.net

Chemical Reactivity and Transformations of 3,4 Dimethyl N Propylaniline Hydrochloride

Aromatic Ring Functionalization

The benzene (B151609) ring of 3,4-Dimethyl-N-propylaniline is activated towards electrophilic aromatic substitution by the presence of two methyl groups and an N-propylamino group. The reactivity and regioselectivity of these transformations are influenced by the electronic effects of these substituents.

The introduction of functional groups onto the aromatic ring of N-alkyl anilines, such as 3,4-Dimethyl-N-propylaniline, is governed by the directing effects of the substituents already present. The N-propylamino group is a strongly activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance. libretexts.orgbyjus.com The two methyl groups are also activating ortho-, para-directors via an inductive effect. libretexts.org

However, in the case of 3,4-Dimethyl-N-propylaniline hydrochloride, or when reactions are carried out in strong acidic media (a common condition for nitration), the amine nitrogen is protonated to form an anilinium ion (-NH₂⁺-propyl). This protonated group becomes a strong deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring through an inductive effect. stackexchange.comstackexchange.com

In a nitration reaction using a mixture of nitric acid and sulfuric acid, the directing effects would be a competition between the meta-directing anilinium group and the ortho-, para-directing methyl groups. The positions ortho to the methyl groups are 2 and 5, and the positions para are 5 and 2 respectively. The positions meta to the anilinium group are 2 and 6. Therefore, the substitution pattern will be influenced by the interplay of these effects, with a potential for a mixture of products. For instance, nitration of N,N-dimethylaniline under strongly acidic conditions yields mainly the meta-nitro product. stackexchange.comyoutube.com

The regioselectivity of nitration in substituted anilines is a well-studied area, and the outcomes are highly dependent on the reaction conditions and the nature of the substituents.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Nature | Directing Effect |

| -NH-propyl (in neutral/basic media) | Activating | Ortho, Para |

| -NH₂⁺-propyl (in acidic media) | Deactivating | Meta |

| -CH₃ | Activating | Ortho, Para |

The structure of 3,4-Dimethyl-N-propylaniline hydrochloride can be envisioned as a scaffold for intramolecular radical addition reactions, leading to the formation of heterocyclic structures. This type of transformation typically involves the generation of a radical on a side chain, which then attacks the aromatic ring to form a new carbon-carbon bond.

While specific studies on the intramolecular radical addition of 3,4-Dimethyl-N-propylaniline are not prevalent, analogous systems have been investigated. For example, intramolecular radical cyclization has been used to synthesize highly substituted indolines and 2,3-dihydrobenzofurans under visible light. rsc.orgnih.gov These reactions often proceed through a radical chain propagation mechanism. nih.gov

In the context of 3,4-Dimethyl-N-propylaniline, a radical could be generated on the N-propyl chain. The subsequent cyclization onto the aniline (B41778) ring would lead to the formation of a nitrogen-containing heterocyclic system. The success and regioselectivity of such a cyclization would depend on the position of the radical on the propyl chain and the stability of the resulting ring system. Generally, 5-exo and 6-exo cyclizations are favored.

Computational studies on intramolecular radical addition to substituted anilines have shown that polar effects are highly important. A combination of electrophilic radicals with nucleophilic arenes results in the highest rate constants. beilstein-journals.org The electron-donating methyl groups on the aniline ring of the target compound would enhance its nucleophilicity, potentially favoring such cyclization reactions.

Reactions Involving the Amine Nitrogen Center

The secondary amine nitrogen in 3,4-Dimethyl-N-propylaniline is a key site of reactivity, allowing for dealkylation as well as the introduction of various functional groups.

The N-propyl group of 3,4-Dimethyl-N-propylaniline can be removed through N-dealkylation reactions. A modern and mild method for this transformation is the use of photoredox catalysis. nih.govacs.org This technique has been successfully applied to a wide range of tertiary and secondary amines, including aniline-type substrates. nih.govacs.org

The general mechanism for photoredox-catalyzed N-dealkylation involves the generation of an aminium radical cation through single-electron transfer from the amine to an excited photocatalyst. This is followed by hydrogen atom transfer and subsequent hydrolysis to yield the dealkylated amine and an aldehyde or ketone. These reactions are valued for their mild conditions and broad functional group tolerance. nih.gov

While many studies focus on N-demethylation, the methodology is applicable to the removal of other alkyl groups. nih.gov The N-dealkylation of 3,4-Dimethyl-N-propylaniline would yield 3,4-dimethylaniline (B50824).

The secondary amine of 3,4-Dimethyl-N-propylaniline can be readily functionalized to form a variety of nitrogen-containing compounds, most notably amides and ureas.

Amide Formation: Amides can be synthesized by reacting the aniline with carboxylic acid derivatives such as acyl chlorides or anhydrides. This is a standard and widely used transformation in organic synthesis. youtube.com For example, the reaction of 3,4-Dimethyl-N-propylaniline with acetyl chloride would yield N-(3,4-dimethylphenyl)-N-propylacetamide.

Urea (B33335) Formation: Ureas are another important class of derivatives that can be prepared from 3,4-Dimethyl-N-propylaniline. Common methods for urea synthesis include:

Reaction with isocyanates: The most direct route involves the reaction of the secondary amine with an isocyanate. nih.gov

Reaction with phosgene (B1210022) or its equivalents: Less hazardous alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are often used. nih.gov

From CO₂ and amines: Hydrosilane-assisted methods allow for the synthesis of ureas from carbon dioxide and amines. nih.gov

From phenyl carbamates: Phenyl carbamates can serve as intermediates for the preparation of N,N'-substituted ureas by reacting with an amine in DMSO. google.com

These N-functionalization reactions are crucial for modifying the properties of the parent molecule and for building more complex structures.

Role as a Precursor for Complex Organic Architectures

Substituted anilines are valuable building blocks in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals. nih.gov 3,4-Dimethyl-N-propylaniline, with its functional handles, can serve as a precursor for a variety of complex organic architectures.

The aniline moiety is a key component in the synthesis of heterocycles such as indoles, quinolines, and benzodiazepines. For instance, N-alkylanilines can be used in the synthesis of nitrogen-containing heterocyclic scaffolds through sequential reactions. mdpi.com The development of one-pot, three-component reactions has enabled the synthesis of substituted meta-hetarylanilines from 1,3-diketones, acetone, and various amines. beilstein-journals.org

Furthermore, the core structure of 3,4-dimethylaniline is a known intermediate in the synthesis of biologically active compounds. For example, it is a starting material for the production of N-(1-ethyl propyl)-3,4-dimethylaniline, a dinitroaniline class pesticide. google.com The synthesis involves the reaction of 3,4-dimethyl nitrobenzene (B124822) with 3-pentanone (B124093) and hydrogen under catalytic conditions. google.com

The combination of a reactive aromatic ring and a functionalizable amine group makes 3,4-Dimethyl-N-propylaniline a versatile intermediate for the construction of a wide array of more complex and potentially bioactive molecules.

Advanced Spectroscopic and Structural Elucidation of N Propyl 3,4 Dimethylanilines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of each atom.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

The ¹H NMR spectrum of N-propyl-3,4-dimethylaniline reveals distinct signals for each unique proton environment. The aromatic region typically shows signals for the three protons on the benzene (B151609) ring. The aliphatic region contains signals for the N-propyl group, specifically the methylene (B1212753) (CH₂) groups adjacent to the nitrogen and the terminal methyl (CH₃) group. The two methyl groups attached to the aromatic ring also produce characteristic signals.

The ¹³C NMR spectrum provides complementary data, showing a signal for each unique carbon atom. This includes the carbons of the aromatic ring, the two aromatic methyl groups, and the three distinct carbons of the N-propyl chain. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for detailed structural assignment.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.9-7.0 | Doublet | 1H | Aromatic C-5 H |

| ~6.6 | Doublet | 1H | Aromatic C-6 H |

| ~6.5 | Singlet | 1H | Aromatic C-2 H |

| ~3.0 | Triplet | 2H | N-CH₂-CH₂-CH₃ |

| ~2.2 | Singlet | 3H | Aromatic C-4 CH₃ |

| ~2.1 | Singlet | 3H | Aromatic C-3 CH₃ |

| ~1.6 | Sextet | 2H | N-CH₂-CH₂-CH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~145 | Aromatic C-1 (C-N) |

| ~137 | Aromatic C-4 (C-CH₃) |

| ~130 | Aromatic C-5 |

| ~128 | Aromatic C-3 (C-CH₃) |

| ~117 | Aromatic C-6 |

| ~113 | Aromatic C-2 |

| ~48 | N-CH₂-CH₂-CH₃ |

| ~23 | N-CH₂-CH₂-CH₃ |

| ~20 | Aromatic C-4 CH₃ |

| ~19 | Aromatic C-3 CH₃ |

While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments reveal the connectivity between atoms, confirming the proposed structure. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For N-propyl-3,4-dimethylaniline, a COSY spectrum would show correlations between the protons of the N-CH₂ and the adjacent CH₂ group, and between that CH₂ group and the terminal CH₃ group, confirming the integrity of the n-propyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.0 ppm would correlate with the carbon signal at ~48 ppm, confirming the N-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This technique is invaluable for piecing together different fragments of the molecule. For instance, the protons of the N-CH₂ group (~3.0 ppm) would show an HMBC correlation to the aromatic C-1 (~145 ppm), definitively linking the propyl group to the aniline (B41778) ring. Similarly, the protons of the aromatic methyl groups would show correlations to the aromatic carbons they are attached to, as well as adjacent carbons. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. nih.govspringernature.com Unlike low-resolution MS, which provides a nominal mass, HRMS can measure mass to several decimal places. nih.gov This high accuracy allows for the calculation of a unique elemental composition. For the free base form of N-propyl-3,4-dimethylaniline, C₁₁H₁₇N, the theoretical exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The ability of HRMS to operate in data-independent acquisition modes allows for retrospective data analysis without needing to re-run samples. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. d-nb.info This technique is ideal for analyzing volatile compounds and separating them from a mixture. gassnova.no The sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. osha.gov The resulting mass spectrum serves as a "molecular fingerprint," and the fragmentation pattern provides valuable clues about the compound's structure. For N-alkylanilines, a common fragmentation pathway is the loss of an alkyl radical from the nitrogen atom, leading to a stable ion.

Liquid chromatography-mass spectrometry is a powerful technique for the analysis of less volatile or thermally sensitive compounds. cmro.inajrconline.org It is widely used for purity assessment. A sample is dissolved in a solvent and injected into a high-performance liquid chromatography (HPLC) system. The components are separated based on their affinity for the stationary phase in the column and the mobile phase. The eluent from the LC column is then introduced into the mass spectrometer. By monitoring the total ion current, a chromatogram is produced where the area of the peak corresponding to N-propyl-3,4-dimethylaniline can be compared to the areas of any impurity peaks, allowing for a quantitative assessment of its purity.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are instrumental in elucidating the molecular structure and electronic properties of chemical compounds. Infrared and ultraviolet-visible spectroscopy offer insights into the functional groups present and the electronic transitions within the molecule.

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 3,4-Dimethyl-N-propylaniline hydrochloride is expected to exhibit characteristic absorption bands corresponding to its anilinium, alkyl, and aromatic components.

Protonation of the nitrogen atom in the aniline derivative to form the hydrochloride salt leads to significant changes in the IR spectrum, particularly in the N-H stretching region. In the free secondary amine, a characteristic N-H stretching vibration would be observed in the range of 3300-3500 cm⁻¹. However, in the hydrochloride salt, the formation of the anilinium ion (R₂NH₂⁺) results in the appearance of a broad and strong absorption band in the 2400-3200 cm⁻¹ region. This broadening is a result of hydrogen bonding between the anilinium proton and the chloride anion.

The aromatic C-H stretching vibrations are typically observed as a series of sharp bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl and methyl groups will appear in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ range. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in this region. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region.

A comparison with the spectra of related compounds, such as 4-methylaniline hydrochloride, reveals similar characteristic peaks. For instance, the IR spectrum of 4-methylaniline hydrochloride shows a broad N-H stretching band centered around 2800-3000 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and prominent bands in the fingerprint region corresponding to the aromatic ring and C-N bond vibrations.

Table 1: Expected Characteristic IR Absorption Bands for 3,4-Dimethyl-N-propylaniline hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Anilinium N-H | Stretching (H-bonded) | 2400-3200 (broad, strong) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1360 |

| Aromatic C-H | Out-of-plane Bending | 800-900 |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aniline and its derivatives typically exhibit two main absorption bands in the UV region. The more intense band, occurring at shorter wavelengths (around 230-240 nm), is the primary band and is attributed to the π → π* transition of the benzene ring. A second, less intense band, known as the benzenoid band, appears at longer wavelengths (around 280-290 nm) and arises from a π → π* transition that is influenced by the amino group.

Upon protonation to form the anilinium ion, the lone pair of electrons on the nitrogen atom is no longer available to participate in resonance with the benzene ring. This results in a hypsochromic shift (blue shift) of the absorption bands. The spectrum of the anilinium ion is expected to resemble that of benzene, with a primary absorption band around 203 nm and a benzenoid band around 254 nm. The presence of the methyl and propyl substituents on the benzene ring and the nitrogen atom, respectively, will likely cause a slight bathochromic shift (red shift) compared to the unsubstituted anilinium ion due to their electron-donating inductive effects.

The electronic spectrum of the protonated form of an aniline copolymer, for example, shows an additional band around 400 nm which is attributed to the presence of polarons. researchgate.net For substituted anilines, the position and intensity of the absorption maxima are sensitive to the nature and position of the substituents on the aromatic ring.

Table 2: Expected UV-Vis Absorption Maxima for 3,4-Dimethyl-N-propylaniline hydrochloride

| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| Primary Band (π → π) | ~205-215 nm | High |

| Benzenoid Band (π → π) | ~255-265 nm | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. govinfo.gov Although a specific crystal structure for 3,4-Dimethyl-N-propylaniline hydrochloride is not publicly available, analysis of closely related structures, such as 3-chloro-2-methylanilinium chloride monohydrate, provides valuable insights into the expected bond parameters. wikipedia.org

In the solid state, the anilinium cation and the chloride anion will be held together by electrostatic forces and hydrogen bonding. The protonated nitrogen atom is expected to have a tetrahedral geometry. The C-N bond length in anilinium salts is typically longer than in the corresponding free amine due to the localization of the nitrogen lone pair upon protonation. For instance, the C-N bond length in aniline is approximately 1.41 Å, while in anilinium chloride it is around 1.474 Å. wikipedia.org The bond angles around the nitrogen atom are expected to be close to the ideal tetrahedral angle of 109.5°.

The aromatic ring is expected to be planar, with C-C bond lengths characteristic of a benzene ring (approximately 1.39 Å). The bond lengths and angles of the propyl and methyl substituents are expected to be within the normal ranges for sp³ hybridized carbon atoms.

Table 3: Expected Bond Parameters for the 3,4-Dimethyl-N-propylanilinium Cation

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C(aromatic)-N | ~1.47 | C(aromatic)-N-C(propyl) | ~110-112 |

| N-C(propyl) | ~1.48 | C(aromatic)-N-H | ~108-110 |

| C(aromatic)-C(aromatic) | ~1.39 | C(propyl)-N-H | ~108-110 |

| C(aromatic)-C(methyl) | ~1.51 | H-N-H | ~109.5 |

| C(propyl)-C(propyl) | ~1.53 | C-C-C (aromatic) | ~120 |

| C-H (aromatic) | ~1.08 | C-C-H (aliphatic) | ~109.5 |

| C-H (aliphatic) | ~1.09 |

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It provides a "fingerprint" of the crystalline phase, which is useful for identification, purity assessment, and studying polymorphism. The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern of 3,4-Dimethyl-N-propylaniline hydrochloride would be unique to its specific crystal structure. The positions of the diffraction peaks are determined by the unit cell parameters (a, b, c, α, β, γ) according to Bragg's Law. The intensities of the peaks are related to the arrangement of atoms within the unit cell.

By indexing the PXRD pattern, it is possible to determine the crystal system and unit cell parameters. For example, a study on various organic hydrochlorides showed that they crystallize in different systems, from tetragonal for methylamine (B109427) hydrochloride to monoclinic for amantadine (B194251) hydrochloride. wikipedia.org Without experimental data, a hypothetical PXRD pattern cannot be generated. However, it is a crucial tool for the solid-state characterization of this compound.

The crystal packing of 3,4-Dimethyl-N-propylaniline hydrochloride will be dominated by a network of hydrogen bonds and other supramolecular interactions. The primary interaction will be the N-H···Cl hydrogen bonds between the anilinium cations and the chloride anions. wikipedia.org These hydrogen bonds are expected to be relatively strong due to the positive charge on the nitrogen and the negative charge on the chloride ion.

In the crystal structure of 3-chloro-2-methylanilinium chloride monohydrate, the cations, anions, and water molecules are connected by N—H⋯Cl, N—H⋯O, and O—H⋯Cl hydrogen bonds, forming layers. wikipedia.org A similar layered or sheet-like structure, dictated by the network of hydrogen bonds, could be anticipated for 3,4-Dimethyl-N-propylaniline hydrochloride. The specific packing arrangement will determine the density and other physical properties of the crystalline solid.

Computational Chemistry and Theoretical Investigations of Substituted Anilines

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical modeling is a cornerstone for studying the fundamental properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted anilines due to its favorable balance of accuracy and computational cost. mpg.de DFT calculations are widely used to perform geometry optimizations, which determine the most stable three-dimensional arrangement of atoms in a molecule. researcher.life For substituted anilines, DFT methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) are employed to predict structural parameters including bond lengths, bond angles, and dihedral angles. researchgate.netscispace.comacs.org

The introduction of substituents on the aniline (B41778) ring or the nitrogen atom influences the geometry, particularly the pyramidalization of the amino group and its orientation relative to the aromatic ring. researchgate.net For instance, a comparative DFT study on halosubstituted anilines showed that the number and position of halogen atoms affect the inversion barrier and the planarity of the amino group. researchgate.net The deactivating nature of halogens is believed to enhance the delocalization of the nitrogen lone-pair electrons. researchgate.net

DFT calculations also provide crucial information about the distribution of energy levels within the molecule, which is fundamental to understanding its electronic behavior and spectroscopic properties. researchgate.net

| Method | R(C-N) (Å) | Out-of-Plane Angle (θ) | Inversion Barrier (E_inv) (kcal/mol) |

|---|---|---|---|

| HF/6-311G** | 1.391 | 43.1° | 1.49 |

| DFT/B3LYP | 1.398 | 42.5° | 1.21 |

| AM1 | 1.411 | 39.2° | 0.61 |

| PM3 | 1.407 | 52.7° | 0.86 |

| Experimental | 1.402 | 37.5° - 44.4° | 1.50 |

Data sourced from a computational study on substituent effects in aniline. Note: DFT results can vary with the chosen functional and basis set.

Semiempirical molecular orbital methods are simplified versions of Hartree-Fock theory that incorporate empirical parameters derived from experimental data to accelerate calculations. uni-muenchen.de Methods like Austin Model 1 (AM1) and Parametric Model number 3 (PM3) are frequently used for large sets of molecules, such as a series of substituted anilines, where higher-level ab initio methods would be computationally prohibitive. mpg.deuni-muenchen.de

These methods have been successfully applied to calculate properties like N-H bond dissociation enthalpies (BDEs) and ionization potentials (IPs) for substituted anilines, which are crucial characteristics for understanding antioxidant activity. researchgate.net Studies have shown that both AM1 and PM3 can satisfactorily reproduce experimental BDEs and data from more complex DFT calculations. researchgate.net Semi-empirical calculations have also been used to evaluate the possible sites of radical attack on aniline derivatives by analyzing charge distribution and heats of formation of the resulting adducts. rsc.org

While computationally efficient, the accuracy of semiempirical methods can be lower than that of DFT or other ab initio approaches, and their performance can be inconsistent across different molecular systems. nih.gov For studying electronically excited states, methods like ZINDO/S, which are specifically parameterized for spectroscopic properties, are often employed. nih.gov

Analysis of Molecular Orbitals and Reactivity Descriptors (HOMO-LUMO Gap, Ionization Potential)

The reactivity of a molecule is intrinsically linked to its electronic structure, which can be described by molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons and is often used to approximate the ionization potential (IP ≈ -E_HOMO). umn.eduthaiscience.info The energy of the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical descriptor of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For substituted anilines, computational studies show that the nature and position of substituents significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, making the molecule easier to oxidize, while electron-withdrawing groups lower it. thaiscience.inforesearchgate.net These calculations are vital for predicting how substitutions on the aniline ring will affect its reactivity in various chemical processes. umn.eduresearchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline | -5.35 | -0.25 | 5.10 |

| o-Methylaniline | -5.20 | -0.18 | 5.02 |

| m-Methylaniline | -5.26 | -0.19 | 5.07 |

| p-Methylaniline | -5.09 | -0.17 | 4.92 |

Data adapted from a computational study on substituted anilines. researchgate.net These values illustrate how substituents modify electronic properties.

Prediction and Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

By calculating the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. Key points on this surface include stable intermediates and, most importantly, transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or activation barrier (often expressed as Gibbs free energy of activation, ΔG‡), which is the primary determinant of the reaction rate. acs.orgresearchgate.net

For reactions involving substituted anilines, such as electrophilic substitution or oxidation, DFT calculations can be used to model the structures of transition states and compute these activation barriers. mdpi.comresearchgate.net For example, a computational study of the reaction between 4-methyl aniline and hydroxyl radicals used the M06-2X method to explore the reaction mechanism and transition state theory to calculate rate constants. mdpi.com Such studies provide a detailed, step-by-step understanding of the reaction mechanism that can be difficult to obtain experimentally. acs.org

Polar effects play a crucial role in determining the rate and selectivity of many chemical reactions, including radical additions to aromatic systems like anilines. rwth-aachen.de In these reactions, the polarity of both the radical and the aniline derivative is highly important. beilstein-journals.orgnih.gov

Computational studies have shown that for radical addition to anilines, the highest reaction rates are often achieved with a combination of an electrophilic (electron-poor) radical and a nucleophilic (electron-rich) arene. beilstein-journals.orgnih.gov The reactivity is governed by the interaction between the Singly Occupied Molecular Orbital (SOMO) of the radical and the HOMO of the aniline. A smaller energy gap between the SOMO and HOMO facilitates electron transfer in the transition state, lowering the activation barrier and increasing the reaction rate. beilstein-journals.org

Substituents on the aniline ring modify its nucleophilicity. Electron-donating groups increase the HOMO energy, making the aniline more nucleophilic and generally more reactive towards electrophilic radicals. Conversely, electron-withdrawing groups decrease the HOMO energy and reduce reactivity. Computational models can quantify these effects, providing a predictive framework for understanding how changes in the aniline structure will influence its behavior in radical reactions. beilstein-journals.orgrsc.org

Substituent Effects on Electronic Properties and Reactivity Profiles

The electronic landscape of the aniline molecule is significantly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density distribution, which in turn governs the molecule's chemical properties and reactivity. Computational chemistry provides powerful tools to probe these substituent-induced changes, offering a quantitative understanding of their effects.

Quantitative Structure-Property Relationships (QSPR) and Correlation with Hammett Constants

Quantitative Structure-Property Relationship (QSPR) studies are fundamental in computational chemistry for establishing mathematical relationships between the structural features of molecules and their physicochemical properties. For substituted anilines, one of the most successful and widely used QSPR approaches involves the Hammett equation. wikipedia.org This equation provides a linear free-energy relationship that quantifies the impact of meta- and para-substituents on reaction rates and equilibrium constants. wikipedia.org

The Hammett equation is expressed as: log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

K or k is the equilibrium constant or reaction rate constant for the substituted aniline.

K₀ or k₀ is the corresponding constant for the unsubstituted aniline.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It reflects the electronic effect of the substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

ρ (rho) is the reaction constant , which is characteristic of a given reaction and its sensitivity to substituent effects. wikipedia.org

Theoretical calculations have been employed to correlate various computed molecular properties of substituted anilines with Hammett σ constants. researchgate.net Studies have shown fair to good correlations between σ constants and properties such as the C-N bond length, the out-of-plane angle of the amino group, and the pKa of the amino group. researchgate.netresearchgate.netsemanticscholar.org For instance, electron-donating substituents, which have negative σ values, tend to increase the C-N bond length and the pKa, while electron-withdrawing groups (positive σ values) have the opposite effect. researchgate.netresearchgate.net These correlations underscore the utility of Hammett constants in predicting the electronic behavior of substituted anilines. science.gov

The table below presents the Hammett constants for various substituents, illustrating their electronic influence.

| Substituent | σ_meta | σ_para |

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -CH₂CH₃ (Ethyl) | -0.07 | -0.15 |

| -CH₂CH₂CH₃ (Propyl) | -0.07 | -0.13 |

| -Cl (Chloro) | 0.37 | 0.23 |

| -NO₂ (Nitro) | 0.71 | 0.78 |

| -OCH₃ (Methoxy) | 0.12 | -0.27 |

| -CN (Cyano) | 0.56 | 0.66 |

Data sourced from compilations of Hammett constants. pitt.edu

Impact of Methyl and Propyl Substitution on Amine Nucleophilicity and Aromatic Ring Reactivity

The introduction of methyl and propyl groups onto the aniline ring, as in 3,4-Dimethyl-N-propylaniline, has a pronounced effect on its reactivity. Both methyl and propyl groups are classified as electron-donating groups (EDGs) through an inductive effect (+I). This electron-donating nature increases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amine group.

Amine Nucleophilicity: The nucleophilicity of the amine group is directly related to the availability of its lone pair of electrons. By pushing electron density towards the nitrogen atom, the methyl and propyl substituents make this lone pair more available for donation to an electrophile. Consequently, anilines bearing alkyl substituents are generally more nucleophilic and more basic than unsubstituted aniline. reddit.com The increased electron density on the nitrogen enhances its ability to attack electron-deficient centers, a key step in many chemical reactions such as alkylation and acylation.

Aromatic Ring Reactivity: The presence of EDGs also activates the aromatic ring towards electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation). byjus.com The -NH₂ group (and its alkylated form, -NHR) is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to resonance effects that delocalize the nitrogen's lone pair into the ring, creating centers of high electron density at these positions. byjus.comacs.org The additional inductive effect from the methyl and propyl groups further enriches the electron density of the ring, making it more susceptible to attack by electrophiles. byjus.com Therefore, 3,4-Dimethyl-N-propylaniline is expected to be highly reactive in electrophilic aromatic substitution reactions, with the substitution pattern guided by the combined directing effects of the amino and methyl groups.

Computational Electrochemistry for Oxidation Potentials in Aqueous Solution

Computational electrochemistry has emerged as a valuable tool for predicting the redox properties of molecules, including the oxidation potentials of substituted anilines. The one-electron oxidation potential is a key parameter that reflects the ease with which a molecule can lose an electron, a critical step in many reaction mechanisms and degradation pathways. researchgate.net

Theoretical methods, particularly density functional theory (DFT) and semiempirical molecular orbital theories, have been successfully applied to compute the oxidation potentials of anilines in aqueous solution. rsc.orgumn.edu These calculations typically involve determining the Gibbs free energy change (ΔG) for the oxidation process in both the gas phase and aqueous solution. The aqueous free energies of solvation are crucial and are calculated using various solvation models. umn.edu

A strong correlation has been established between theoretically computed values and experimentally measured oxidation potentials. rsc.orgnih.gov Linear relationships between the calculated energies of the highest occupied molecular orbital (HOMO) for neutral anilines and their experimental oxidation potentials have also been demonstrated. rsc.orgumn.edu This correlation provides a predictive framework for estimating the oxidation potentials of new or unmeasured aniline derivatives.

For a set of 21 mono- and di-substituted anilines, computational studies using both semiempirical and DFT methods yielded linear relationships with experimental data, with mean unsigned errors as low as 0.02 V. rsc.orgumn.edu These computational models allow for a systematic investigation of how different substituents influence the oxidation potential. Electron-donating groups, such as methyl and propyl, increase the electron density of the molecule, making it easier to oxidize and thus lowering its oxidation potential. Conversely, electron-withdrawing groups make the molecule more difficult to oxidize, resulting in a higher oxidation potential. This theoretical approach provides critical insights into the thermodynamic feasibility of oxidation reactions involving substituted anilines. nih.gov

The table below illustrates the correlation between experimental and DFT-calculated oxidation potentials for a selection of substituted anilines, highlighting the predictive power of computational methods.

| Compound | Experimental Eₚ (V) | Calculated E₁ (V) |

| Aniline | 0.90 | 0.93 |

| 3-Methylaniline | 0.85 | 0.86 |

| 4-Methylaniline | 0.82 | 0.83 |

| 3-Chloroaniline | 1.01 | 0.99 |

| 4-Chloroaniline | 0.99 | 0.98 |

| 3-Nitroaniline | 1.16 | 1.15 |

| 4-Nitroaniline | 1.27 | 1.25 |

Representative data adapted from computational electrochemistry studies. nih.govrsc.org

Advanced Research Applications and Future Directions for N Propylaniline Derivatives

N-Propylaniline derivatives are a class of chemical compounds that have garnered significant interest in advanced research due to their versatile chemical properties. These derivatives serve as crucial building blocks and functional materials in a variety of scientific and technological fields. This article explores their sophisticated applications in organic synthesis and materials science, highlighting the innovative research and future potential of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethyl-N-propylaniline hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of aromatic amine hydrochlorides like 3,4-dimethyl-N-propylaniline hydrochloride typically involves alkylation or reductive amination. For example, propylation of 3,4-dimethylaniline using propyl halides in acidic media (e.g., HCl) under reflux can yield the target compound. Optimization includes controlling stoichiometry (e.g., molar ratios of amine to alkylating agent), temperature (40–60°C to avoid side reactions), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

- Key Parameters : Monitor reaction progress with TLC or HPLC. Adjust pH during workup to isolate the hydrochloride salt efficiently.

Q. Which analytical techniques are most effective for characterizing 3,4-dimethyl-N-propylaniline hydrochloride, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structure by identifying peaks for the aromatic protons (6.5–7.5 ppm), N-propyl group (δ ~1.0–1.5 ppm for -CH-CH-CH), and methyl substituents (δ ~2.2–2.5 ppm).

- Mass Spectrometry (HRMS) : Molecular ion [M+H] at m/z 199.73 (CHClN) validates molecular weight .

- Elemental Analysis : Confirms %C, %H, %N, and %Cl to ±0.3% deviation.

Advanced Research Questions

Q. How do impurities such as N-dealkylated byproducts form during synthesis, and what strategies mitigate their occurrence?

- Methodological Answer : Impurities like 3,4-dimethylaniline (dealkylated product) arise from incomplete alkylation or acid-catalyzed hydrolysis. Mitigation strategies include:

- Reaction Monitoring : Use in-situ FTIR to track propyl group incorporation.

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate impurities. Reference methods for related hydrochlorides (e.g., articaine derivatives) suggest detection at 254 nm .

- Stability Studies : Store the compound in anhydrous conditions to prevent hydrolysis.

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/40°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products (e.g., free amine).

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For solution-phase studies, reflux in polar aprotic solvents (e.g., DMF) and monitor by H NMR .

- Data Contradiction Analysis : Discrepancies in degradation rates may arise from solvent polarity or trace metal ions. Control experiments with chelating agents (e.g., EDTA) clarify mechanisms.

Q. How can researchers assess the compound’s potential bioactivity, and what in vitro models are appropriate?

- Methodological Answer :

- Receptor Binding Assays : Screen for interactions with amine-linked targets (e.g., GPCRs) using radioligand displacement assays.

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare with structurally similar bioactive compounds (e.g., N-phenyltetrahydronaphthalene derivatives ).

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS to identify metabolites (e.g., oxidative dealkylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.